molecular formula C20H16N4O5S B076843 4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid CAS No. 14954-75-7

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid

Cat. No.: B076843
CAS No.: 14954-75-7
M. Wt: 424.4 g/mol
InChI Key: SMWFPWCQIMMAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-amino-5-hydroxynaphthalene-1-sulfonic acid, in the presence of nitrous acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a coupling component like 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopic analysis of biological tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid involves the interaction of its azo group with various substrates. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The hydroxyl and sulfonic acid groups enhance the solubility and reactivity of the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-6-((4-hydroxyphenyl)azo)-
  • 1-Naphthalenesulfonic acid, 6-((4-((6-(4-aminobenzoyl)amino)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-hydroxy-6-sulfo-1-naphthalenyl)azo)-

Uniqueness

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the azo group with the pyrazole and naphthalene rings results in a compound with enhanced stability and versatility in various applications.

Properties

CAS No.

14954-75-7

Molecular Formula

C20H16N4O5S

Molecular Weight

424.4 g/mol

IUPAC Name

3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29)

InChI Key

SMWFPWCQIMMAHI-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4

Isomeric SMILES

CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4

Key on ui other cas no.

14954-75-7

Synonyms

4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.